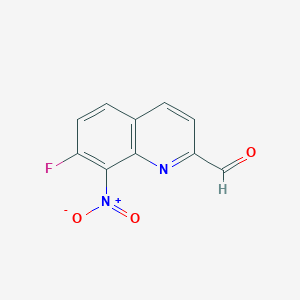

7-Fluoro-8-nitroquinoline-2-carbaldehyde

Description

Overview of the Quinoline (B57606) Scaffold as a Privileged Structure in Chemical Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of chemical synthesis. tandfonline.comnih.govnih.govresearchgate.netnih.govresearchgate.net Its status as a "privileged structure" stems from its remarkable ability to bind to a wide range of biological targets, leading to its prevalence in numerous pharmaceuticals and bioactive natural products. tandfonline.comresearchgate.netresearchgate.net The synthetic versatility of the quinoline ring system allows for the generation of a large number of structurally diverse derivatives, which has been a driving force in drug discovery. nih.govnih.gov This adaptability has enabled the development of quinoline-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The rich history and continued exploration of quinoline chemistry underscore its enduring importance in the quest for novel therapeutic agents and functional molecules. nih.govrsc.orgresearchgate.net

Significance of Halogenation (Specifically Fluorine) in Modulating Quinoline Properties and Reactivity

The introduction of halogen atoms, particularly fluorine, onto the quinoline scaffold is a powerful strategy for fine-tuning its molecular properties and biological activity. ontosight.aiontosight.ai Fluorine's high electronegativity and relatively small size allow it to significantly alter the electronic environment of the quinoline ring without introducing substantial steric bulk. nih.gov This can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug design. nih.gov Furthermore, the incorporation of fluorine can increase the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes. ontosight.aiontosight.ai From a reactivity standpoint, fluorine substitution can influence the susceptibility of the quinoline ring to nucleophilic or electrophilic attack, thereby providing a handle for further synthetic modifications. researchgate.net The presence of fluorine can also modulate the binding affinity of quinoline derivatives to their biological targets, often leading to enhanced potency and selectivity. ontosight.ainih.govacs.org

Impact of Nitro Functionality on Electron Density and Synthetic Utility of Heterocyclic Systems

The nitro group (NO₂) is a potent electron-withdrawing group that profoundly influences the reactivity and properties of heterocyclic systems like quinoline. mdpi.comvaia.com Its strong electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring to which it is attached. mdpi.comvaia.com This deactivation makes the ring less susceptible to electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov This activation is particularly pronounced at positions ortho and para to the nitro group. The nitro group itself can also serve as a versatile synthetic handle; for instance, it can be readily reduced to an amino group, which then opens up a plethora of further derivatization possibilities. nih.govmdpi.com This transformation is a key step in the synthesis of many complex molecules. Moreover, the nitro group can act as a good leaving group in certain reactions, further expanding its synthetic utility. mdpi.com

Strategic Importance of Aldehyde Groups for Chemical Transformations and Derivatization in Quinoline Systems

The aldehyde group (-CHO) is a highly valuable functional group in the synthetic chemist's toolkit, and its presence on a quinoline ring system offers numerous opportunities for chemical transformations and derivatization. wikipedia.orgpharmaguideline.comiipseries.orgorganic-chemistry.org As an electrophilic center, the aldehyde carbon is susceptible to attack by a wide range of nucleophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity allows for the extension of the quinoline scaffold and the introduction of diverse molecular fragments. Common reactions of the aldehyde group include condensation reactions to form imines (Schiff bases), which are themselves important intermediates, and oxidation to a carboxylic acid or reduction to an alcohol. mdpi.comnih.govchemicalbook.com These transformations provide access to a host of other functional groups, each with its own unique reactivity and potential for further modification. The strategic placement of an aldehyde group on the quinoline core is therefore a key design element for the synthesis of complex, functionalized molecules. researchgate.netmdpi.com

Contextualization of 7-Fluoro-8-nitroquinoline-2-carbaldehyde within Contemporary Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure alone positions it as a molecule of significant interest in contemporary chemical research. The convergence of a privileged quinoline scaffold with three distinct and powerful functional groups—a fluorine atom, a nitro group, and an aldehyde—suggests a high potential for this compound as a versatile synthetic intermediate.

The fluorine at the 7-position and the nitro group at the 8-position create a unique electronic environment on the benzene portion of the quinoline ring. The potent electron-withdrawing nature of the nitro group at the 8-position would likely activate the 7-position (where the fluorine is located) towards nucleophilic aromatic substitution. This would allow for the displacement of the fluorine atom by a variety of nucleophiles, providing a straightforward route to a diverse library of 7-substituted-8-nitroquinolines.

Simultaneously, the aldehyde at the 2-position of the pyridine ring offers a reactive site for a multitude of chemical transformations. This allows for the construction of more complex molecular architectures through reactions such as condensations, additions, and oxidations/reductions.

Given the established biological activities of many functionalized quinolines, this compound is a promising starting material for the synthesis of novel therapeutic agents. The individual functional groups are known to contribute to properties that can enhance drug-like characteristics. For instance, the fluorine can improve metabolic stability and cell permeability, while the nitro group can be a precursor to an amino group, a common feature in many bioactive molecules. The aldehyde allows for the introduction of various side chains and pharmacophores that can be tailored to interact with specific biological targets.

In essence, this compound represents a highly functionalized and strategically designed building block. Its potential lies in its capacity to be elaborated into a wide array of more complex molecules with tailored properties, making it a valuable tool for chemists engaged in the discovery of new medicines and materials.

Structure

3D Structure

Properties

Molecular Formula |

C10H5FN2O3 |

|---|---|

Molecular Weight |

220.16 g/mol |

IUPAC Name |

7-fluoro-8-nitroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H5FN2O3/c11-8-4-2-6-1-3-7(5-14)12-9(6)10(8)13(15)16/h1-5H |

InChI Key |

WYWAIVLKBULYFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])F)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluoro 8 Nitroquinoline 2 Carbaldehyde and Its Analogs

Multi-step Synthetic Strategies via Quinoline (B57606) Precursors

The construction of the target molecule and its analogs relies on a systematic approach that begins with quinoline precursors. These precursors undergo a series of reactions to introduce the necessary halogen, nitro, and carbaldehyde groups at specific positions on the quinoline ring.

Synthesis of Halogenated and Nitrated Quinoline Intermediates

The initial phase in the synthesis of 7-Fluoro-8-nitroquinoline-2-carbaldehyde involves the preparation of quinoline intermediates that are appropriately halogenated and nitrated. This step is foundational for the subsequent introduction of the carbaldehyde group.

The incorporation of fluorine into the quinoline ring is a critical step that can significantly influence the molecule's biological activity. sigmaaldrich.com Both direct and indirect methods are employed for this purpose.

Direct Fluorination: This approach involves the direct reaction of a quinoline derivative with a fluorinating agent. Electrophilic fluorinating reagents are often used to introduce fluorine onto the aromatic ring. researchgate.net However, direct C-H fluorination can be challenging due to the high reactivity of the reagents and the potential for multiple side reactions. nih.gov Recent advancements have focused on developing milder and more selective direct fluorination methods. researchgate.netnih.gov

Indirect Fluorination: Indirect methods, such as the Balz-Schiemann reaction, are also utilized. This method involves the conversion of an amino group on the quinoline ring to a diazonium fluoride (B91410), which upon heating, yields the corresponding fluoroquinoline. Another indirect approach is nucleophilic aromatic substitution (SNAr), where a leaving group, such as a chloro or nitro group, is displaced by a fluoride ion. The success of this method depends on the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. The attachment of a fluorine atom to the quinoline ring has been shown to dramatically enhance antibacterial potency. wikipedia.org

The strategic placement of fluorine can alter a molecule's properties, such as bioavailability and metabolic stability. news-medical.netnih.gov The choice between direct and indirect methods often depends on the desired regioselectivity and the compatibility of the starting materials with the reaction conditions. rsc.orgresearchgate.net

Once the fluoroquinoline scaffold is in place, the next crucial step is the regioselective introduction of a nitro group. The position of the nitro group is critical for the final structure and properties of the molecule. The nitration of fluoroquinolines is typically achieved using a mixture of nitric acid and sulfuric acid. frontiersin.org The directing effects of the fluorine atom and the quinoline ring nitrogen influence the position of nitration.

The fluorine atom is an ortho-, para-director, while the protonated quinoline nitrogen is a meta-director. The interplay of these electronic effects, along with steric hindrance, determines the final position of the incoming nitro group. Careful control of reaction conditions, such as temperature and the concentration of the nitrating agent, is essential to achieve the desired regioselectivity and avoid the formation of unwanted isomers. researchgate.netscirp.orgrsc.org For instance, the nitration of 7-methylquinoline (B44030) can selectively yield 7-methyl-8-nitroquinoline. brieflands.com

Derivatives of 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serve as important synthons, or building blocks, for the synthesis of more complex quinoline-based compounds. researchgate.netresearchgate.net These synthons are particularly useful in the preparation of fluoroquinolone antibacterials. The synthesis of these key intermediates often starts from substituted anilines which undergo a series of reactions including cyclization to form the quinoline core, followed by nitration and halogenation. nih.govsigmaaldrich.comnih.gov

The presence of the carboxylic acid group at the C-3 position, the oxo group at C-4, and the various substituents on the benzene (B151609) ring of the quinoline nucleus provide multiple reaction sites for further chemical modifications. For example, the chlorine atom at the C-7 position can be readily displaced by various nucleophiles to introduce a wide range of functional groups. researchgate.net

Introduction of the Carbaldehyde Moiety at the C-2 Position

The final key structural feature to be introduced is the carbaldehyde (formyl) group at the C-2 position of the quinoline ring. The C-2 position of the quinoline ring is a common site for functionalization. beilstein-journals.orgnih.govresearchgate.netrsc.org Several classic organic reactions can be employed for this formylation step.

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols, but it can also be applied to electron-rich heterocyclic compounds like quinolines. wikipedia.org The reaction typically uses chloroform (B151607) and a strong base to generate dichlorocarbene, which acts as the electrophile. wikipedia.orgchemistnotes.comnrochemistry.com While it is a well-established method, it can sometimes suffer from low yields and the formation of byproducts. chemistnotes.comnrochemistry.comscienceinfo.com

Vilsmeier-Haack Reaction: This is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. niscpr.res.innih.govarkat-usa.org The Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. niscpr.res.inresearchgate.net This reaction is often preferred for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inresearchgate.net

Duff Aldehyde Synthesis: The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like glycerol (B35011) and boric acid. ecu.eduwikipedia.orguni.edu While it is known for its simplicity, the yields can be variable. ecu.eduwikipedia.org

These formylation methods provide different pathways to introduce the carbaldehyde group, and the choice of method depends on the specific substrate and the desired outcome. nih.gov

Strategies for Selective Carbaldehyde Introduction on Functionalized Quinoline Rings

Introducing a carbaldehyde group at the C2 position of a quinoline ring that already bears sensitive functional groups like nitro and fluoro substituents requires highly selective and mild reaction conditions. Several strategies have been developed for the formylation of quinolines.

One of the most common methods is the oxidation of a 2-methylquinoline (B7769805) precursor. The methyl group at the C2 position is activated by the adjacent ring nitrogen, making it susceptible to oxidation. Selenium dioxide (SeO₂) is a classical and effective reagent for this transformation, converting 2-methylquinolines into the corresponding 2-carbaldehydes. nih.govnih.gov This method's utility is demonstrated in the synthesis of various 2-formyl substituted quinolines. nih.gov However, care must be taken to avoid over-oxidation to the carboxylic acid or potential side reactions with other functional groups on the ring. youtube.com

Another approach involves direct C-H functionalization. While direct formylation of the electron-deficient pyridine (B92270) part of the quinoline ring is challenging, the Vilsmeier-Haack reaction provides a viable route for formylating aromatic systems. niscpr.res.inchemistrysteps.com This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. chemistrysteps.comchemijournal.com While this reaction often targets electron-rich positions on the benzene ring, it can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides in a cyclization-formylation sequence. niscpr.res.inresearchgate.net For selective C2-formylation, the quinoline can be activated by conversion to its N-oxide. The N-oxide functionality increases the electrophilicity of the C2 position, making it susceptible to nucleophilic attack, which is a key step in several C2-functionalization strategies. mdpi.comrsc.orgbeilstein-journals.org

Finally, the formyl group can be derived from other functionalities. For instance, a quinoline-2-carboxylic acid can be reduced to the corresponding primary alcohol, which is then oxidized to the aldehyde. This multi-step process, while reliable, is less atom-economical than direct C-H functionalization or methyl group oxidation.

One-Pot and Multi-component Reaction Approaches to Quinoline Synthesis

One-pot and multi-component reactions (MCRs) have become powerful tools in organic synthesis, offering significant advantages in efficiency, atom economy, and operational simplicity. researchgate.netrsc.org These strategies allow for the construction of complex molecules like functionalized quinolines in a single synthetic operation from three or more starting materials, minimizing waste and purification steps. researchgate.netrsc.org

The Friedländer annulation is a classical one-pot method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring. nih.gov This reaction has been adapted using modern catalysts, including green carbocatalysts like graphene oxide, to enhance its efficiency and sustainability. researchgate.netingentaconnect.com

Modern MCRs provide versatile pathways to highly substituted quinolines. These reactions often proceed through a cascade of events, forming multiple bonds in a single pot. mdpi.com For example, a three-component coupling of an aniline (B41778), an aldehyde, and an alkyne can yield 2,4-disubstituted quinolines under catalytic conditions, often using zinc or cobalt catalysts. rsc.org The versatility of MCRs allows for the incorporation of diverse functional groups, making them highly suitable for creating libraries of complex quinoline derivatives. rsc.orgrsc.org

Below is a table summarizing prominent multi-component reactions used for quinoline synthesis.

| Reaction Name | Reactants | Catalyst/Conditions | Typical Substitution Pattern |

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde, α-Methylene carbonyl | Acid or Base catalyst (e.g., Graphene Oxide) | 2,3-Disubstituted |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Strong Acid, Oxidant | Variably substituted |

| Combes Synthesis | Aniline, β-Diketone | Acid catalyst | 2,4-Disubstituted |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Lewis or Brønsted Acid | 2,4-Disubstituted tetrahydroquinolines (can be oxidized) |

| Zinc-Catalyzed MCR | Aromatic amine, Aldehyde, Alkyne | Zinc(II) triflate [ZnO(Tf)₂] | 2,4-Disubstituted |

| Cobalt-Catalyzed MCR | Aryl amine, Ketone, Paraformaldehyde | Co(III) catalyst | 3,4-Disubstituted |

This table provides a generalized overview of common MCRs for quinoline synthesis.

Novel Synthetic Protocols and Sustainable Synthesis Considerations

Recent advancements in quinoline synthesis have focused on developing novel protocols that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. nih.govbenthamdirect.com These modern methods aim to reduce the use of hazardous reagents, minimize waste, and lower energy consumption compared to traditional syntheses. nih.govtandfonline.com

The use of novel catalytic systems is a cornerstone of modern quinoline synthesis. Transition metal catalysts based on palladium, copper, and cobalt have been extensively used to facilitate C-H activation and cyclization reactions under mild conditions. mdpi.comnumberanalytics.com Beyond traditional metals, nanocatalysts have emerged as highly effective, recyclable catalysts for one-pot quinoline syntheses, offering high yields and easy separation from the reaction mixture. acs.orgnih.gov Metal-free catalytic systems, utilizing organocatalysts or ionic liquids, represent a further step towards sustainable synthesis by avoiding toxic and expensive heavy metals. nih.goviitb.ac.in

Sustainable synthesis practices also involve the use of alternative energy sources and green solvents. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many classical quinoline syntheses, such as the Skraup and Friedländer reactions. tandfonline.com The replacement of volatile organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is another key area of research. tandfonline.comresearchgate.net These approaches not only reduce the environmental footprint of the synthesis but can also simplify product work-up and purification. researchgate.netresearchgate.net The development of these sustainable protocols is crucial for the large-scale and environmentally responsible production of valuable quinoline compounds. nih.gov

Chemical Reactivity and Advanced Derivatization of 7 Fluoro 8 Nitroquinoline 2 Carbaldehyde

Transformations Involving the Carbaldehyde Functionality

The aldehyde group at the C-2 position of the quinoline (B57606) ring is a key site for a multitude of chemical transformations. Its electrophilic carbon atom readily participates in reactions with various nucleophiles, making it a cornerstone for building molecular complexity.

Condensation Reactions (e.g., Schiff Base Formation with Primary Amines)

The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental and widely utilized transformation in organic synthesis. The carbaldehyde functionality of 7-Fluoro-8-nitroquinoline-2-carbaldehyde is expected to readily undergo condensation with primary amines under standard conditions, typically involving acid catalysis in a suitable solvent, to yield the corresponding Schiff base derivatives.

This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general mechanism involves the formation of a hemiaminal intermediate which then eliminates a molecule of water to form the imine. This transformation is versatile, accommodating a wide range of primary amines (aliphatic and aromatic), thereby allowing for the introduction of diverse substituents and functionalities. Schiff bases derived from quinoline aldehydes are of significant interest due to their prevalence in medicinal chemistry and materials science. researchgate.netresearchgate.net While specific studies on this compound are not extensively detailed, the reactivity of other quinoline-2-carbaldehydes serves as a strong precedent. For example, Schiff bases have been successfully synthesized from 2-hydroxyquinoline-3-carbaldehyde (B113261) and 2-chloroquinoline-3-carbaldehyde, demonstrating the general applicability of this reaction to the quinoline scaffold. researchgate.netresearchgate.net

Table 1: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Oxidation Reactions to Carboxylic Acid Derivatives (e.g., 7-Fluoro-8-nitroquinoline-2-carboxylic acid)

The aldehyde group is readily oxidized to a carboxylic acid, a transformation that provides access to another important class of derivatives, including amides and esters. Standard oxidizing agents can be employed for the conversion of this compound to 7-Fluoro-8-nitroquinoline-2-carboxylic acid.

Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The choice of oxidant is crucial to ensure chemoselectivity, avoiding unwanted side reactions with the nitro group or the quinoline ring system. This conversion is a key step in the synthesis of compounds where a carboxylic acid functionality is required for further elaboration, for instance, in the preparation of bioactive molecules or functional materials.

Reduction of the Aldehyde Group to Alcohol or Methylene (B1212753) Derivatives

The carbaldehyde group can be selectively reduced to a primary alcohol or further to a methylene group. Reduction to the corresponding alcohol, (7-fluoro-8-nitroquinolin-2-yl)methanol, can be achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent is generally chemoselective for aldehydes and ketones and would not be expected to reduce the nitro group under standard conditions.

For the complete reduction of the aldehyde to a methylene group (deoxygenation), more forcing conditions are typically required. Classic methods like the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions are effective. However, the harsh conditions of these reactions may not be compatible with the nitro and fluoro substituents. Milder, modern alternatives might be necessary for such a transformation on this specific substrate.

Carbon-Carbon Bond Forming Reactions at the Carbaldehyde Position

The electrophilic nature of the aldehyde carbon makes it a prime site for carbon-carbon bond formation, a cornerstone of synthetic organic chemistry for building complex molecular skeletons. organic-chemistry.orgresearchgate.net Reactions such as the Wittig reaction, Grignard addition, and aldol (B89426) condensation can be applied to this compound.

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) would convert the aldehyde into an alkene, providing a method to introduce various vinyl groups at the C-2 position.

Grignard Reaction: Addition of an organomagnesium halide (R-MgX) would lead to the formation of a secondary alcohol, introducing a new alkyl, aryl, or vinyl substituent. organic-chemistry.org

Aldol Condensation: Base-catalyzed reaction with a ketone or another enolizable carbonyl compound would result in the formation of a β-hydroxy carbonyl compound, which can subsequently be dehydrated to an α,β-unsaturated system.

These reactions significantly expand the range of accessible derivatives, allowing for the construction of elaborate molecular frameworks based on the 7-fluoro-8-nitroquinoline (B15070271) core.

Reactions at the Nitro Group

The nitro group at the C-8 position is a powerful electron-withdrawing group and a key functional handle for further derivatization, most notably through its reduction to an amino group.

Chemoselective Reduction of the Nitro Group to Amino Functionality (e.g., 7-Fluoro-8-aminoquinoline-2-carbaldehyde)

One of the most valuable transformations of this compound is the selective reduction of the nitro group to an amine, yielding 7-Fluoro-8-aminoquinoline-2-carbaldehyde. This transformation is critical as the resulting 8-aminoquinoline (B160924) scaffold is a privileged structure in medicinal chemistry. The primary challenge lies in achieving chemoselectivity, reducing the nitro group while preserving the aldehyde functionality and the fluoro substituent. sci-hub.se

A variety of methods are available for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. unimi.itorganic-chemistry.orgwikipedia.org

Table 2: Common Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Conditions | Selectivity |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, PtS) | H₂ gas, various solvents | High selectivity for nitro group over aldehydes and halides can be achieved with poisoned catalysts (e.g., sulfided platinum). sci-hub.se |

| Transfer Hydrogenation (e.g., HCOOH/Et₃N, Hydrazine) | Metal catalyst (e.g., Pd, Fe) | Mild conditions, often showing excellent functional group tolerance. organic-chemistry.org |

The resulting 7-Fluoro-8-aminoquinoline-2-carbaldehyde is a bifunctional intermediate. The newly formed amino group can undergo a range of reactions (e.g., diazotization, acylation, alkylation), while the aldehyde remains available for transformations as described in section 3.1, enabling the synthesis of a new generation of complex heterocyclic compounds.

Influence of the Nitro Group on Nucleophilic Aromatic Substitution at Adjacent Positions

The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic ring to which it is attached. numberanalytics.com Its presence deactivates the ring towards electrophilic aromatic substitution, but significantly activates it for nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. libretexts.orglibretexts.org In the case of this compound, the fluorine atom at the C-7 position is located ortho to the nitro group at C-8, making it a prime site for nucleophilic attack.

| Reaction Type | Effect of Nitro Group | Activated Positions | Reason |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong Activation | Ortho, Para | Stabilization of the negative charge in the Meisenheimer intermediate through resonance. libretexts.orglibretexts.org |

| Electrophilic Aromatic Substitution (EAS) | Strong Deactivation | All positions (especially Ortho, Para) | Destabilization of the positive charge in the carbocation intermediate due to strong electron withdrawal. numberanalytics.com |

Reactions at the Fluoro Substituent

The fluorine atom at the C-7 position of this compound serves as a leaving group in nucleophilic aromatic substitution reactions. Although the carbon-fluorine bond is exceptionally strong, fluorine can be an excellent leaving group in SNAr reactions. youtube.com This is attributed to the high electronegativity of the fluorine atom, which renders the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com The rate-determining step in these reactions is the initial addition of the nucleophile to the ring, a step that is accelerated by the potent electron-withdrawing nature of fluorine. nih.govyoutube.com

The strategic placement of the nitro group ortho to the fluorine atom provides the necessary electronic activation for the substitution to occur efficiently. libretexts.org A wide array of nucleophiles can be employed to displace the fluoride (B91410) ion, allowing for the introduction of diverse functionalities at the C-7 position. This versatility makes nucleophilic substitution a cornerstone for the derivatization of this quinoline scaffold. researchgate.net

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Amine | R-NH₂ | Secondary Amine (-NHR) |

| Alkoxide | R-O⁻ | Ether (-OR) |

| Thiolate | R-S⁻ | Thioether (-SR) |

| Hydroxide | OH⁻ | Phenol (-OH) |

The carbon-fluorine (C-F) bond is recognized as one of the strongest single covalent bonds in organic chemistry. wikipedia.orgalfa-chemistry.com This exceptional strength arises from the significant electronegativity difference between carbon and fluorine, which imparts a substantial ionic character to the bond (Cδ+—Fδ−). wikipedia.org C-F bonds typically exhibit high bond dissociation energies, often up to 130 kcal/mol, contributing to the general chemical inertness and stability of organofluorine compounds. wikipedia.orgalfa-chemistry.com They are notably resistant to conditions that cleave other carbon-halogen bonds, including oxidation and hydrolysis. alfa-chemistry.com

However, the reactivity of the C-F bond in the this compound system is a clear exception to this general stability. The electronic environment of the quinoline ring dramatically alters its behavior. The combined electron-withdrawing effects of the heterocyclic nitrogen atom, the C-8 nitro group, and the C-2 carbaldehyde group create a highly electron-deficient aromatic system. libretexts.org This severe electron deficiency at the carbon atom bonded to fluorine makes it highly susceptible to attack by nucleophiles. nih.gov Therefore, despite its intrinsic strength, the C-F bond in this specific molecular context is readily cleaved via the SNAr mechanism, where the reaction is initiated by nucleophilic addition to the ring rather than direct scission of the C-F bond. nih.gov

| Bond (in CH₃–X) | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C–F | ~115 wikipedia.org |

| C–Cl | ~83.7 wikipedia.org |

| C–Br | ~72.1 wikipedia.org |

| C–I | ~57.6 wikipedia.org |

Reactivity of the Quinoline Heterocycle Under Various Conditions

The reactivity of the this compound ring system is heavily skewed towards nucleophilic reactions due to the potent electron-withdrawing nature of its substituents.

Nucleophilic Aromatic Substitution: The molecule is exceptionally primed for SNAr. The primary and most reactive site is the C-7 position, which bears the fluoro leaving group and is activated by the adjacent C-8 nitro group. libretexts.org Other positions are also electron-deficient, and under certain conditions, Vicarious Nucleophilic Substitution (VNS) of a hydrogen atom could potentially occur at positions activated by the nitro group, such as C-5 (para to the nitro group). nih.gov

Electrophilic Aromatic Substitution: The quinoline ring is inherently less reactive towards electrophiles than benzene (B151609). In this specific molecule, the presence of two powerful deactivating groups—the nitro group at C-8 and the carbaldehyde at C-2—makes the entire heterocyclic system extremely resistant to electrophilic attack. numberanalytics.com Any electrophilic substitution would require exceptionally harsh reaction conditions and would be highly disfavored. numberanalytics.com

| Reaction Type | Reactivity | Most Likely Position(s) |

|---|---|---|

| Nucleophilic Substitution (SNAr) | Highly Favorable | C-7 (displacement of F⁻) libretexts.org |

| Electrophilic Substitution (EAS) | Highly Unfavorable | N/A under standard conditions numberanalytics.com |

The this compound scaffold offers multiple handles for chemical modification, allowing for the synthesis of a diverse library of derivatives. The functionalization can be directed at three distinct sites: the fluoro substituent, the nitro group, and the carbaldehyde group.

At the C-7 Fluoro Group: As previously discussed, this is the most active site for introducing new functionalities via SNAr reactions. researchgate.net The displacement of the fluoride with various nitrogen, oxygen, or sulfur nucleophiles is a primary strategy for derivatization.

At the C-2 Carbaldehyde Group: The aldehyde moiety can participate in a wide range of classical carbonyl reactions. These include oxidation to a carboxylic acid, reduction to a primary alcohol, and conversion to an imine followed by reduction (reductive amination). It can also serve as an electrophile in condensation reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to extend the carbon framework.

At the C-8 Nitro Group: The nitro group can be chemically transformed, most commonly through reduction to an amino group (–NH₂). numberanalytics.com This resulting aniline-type functionality can then be further modified. For example, it can be acylated, alkylated, or undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of other substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

The ability to perform selective and sequential modifications at these three positions provides a powerful platform for the rational design and synthesis of complex quinoline-based compounds.

| Reactive Site | Type of Reaction | Potential Product |

|---|---|---|

| C-2 Carbaldehyde | Reduction | (7-Fluoro-8-nitroquinolin-2-yl)methanol |

| Oxidation | 7-Fluoro-8-nitroquinoline-2-carboxylic acid | |

| C-7 Fluoro | Nucleophilic Substitution (with R-NH₂) | 7-(Alkylamino)-8-nitroquinoline-2-carbaldehyde |

| C-8 Nitro | Reduction | 8-Amino-7-fluoroquinoline-2-carbaldehyde |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| (7-Fluoro-8-nitroquinolin-2-yl)methanol |

| 7-Fluoro-8-nitroquinoline-2-carboxylic acid |

| 7-(Alkylamino)-8-nitroquinoline-2-carbaldehyde |

| 8-Amino-7-fluoroquinoline-2-carbaldehyde |

Investigations into Structure-Reactivity Relationships within Functionalized Fluoronitroquinoline Aldehydes

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the quinoline core, a C2-aldehyde, a C7-fluoro substituent, and a C8-nitro group. The principle of Structure-Activity Relationships (SAR) helps in predicting the molecule's reactivity based on its structural features. collaborativedrug.com The quinoline system is inherently electron-deficient in its pyridine (B92270) ring, a characteristic that is significantly amplified by the presence of the potent electron-withdrawing nitro group. This electronic profile is key to understanding the molecule's derivatization potential.

The reactivity of the quinoline nucleus is heavily influenced by its substituents. The nitro group at the C8 position profoundly deactivates the carbocyclic (benzene) ring towards electrophilic substitution. youtube.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. nih.gov In this molecule, the fluorine atom at C7 is positioned ortho to the nitro group, making it a prime target for nucleophilic attack. Fluorine is an effective leaving group in SNAr reactions, especially when activated by an adjacent nitro group. researchgate.netrsc.orgbohrium.com This predictable reactivity allows for the selective replacement of the fluorine atom by various nucleophiles, a common strategy in the synthesis of quinoline-based compounds. For instance, studies on analogous 7-halo-8-nitroquinolones have demonstrated successful substitution with aniline (B41778) derivatives at the C7 position. researchgate.net

The aldehyde group at the C2 position serves as another versatile site for chemical modification. nih.gov Located on the electron-poor pyridine ring, the electrophilicity of the aldehyde's carbonyl carbon is enhanced, making it highly susceptible to nucleophilic addition. This functional group is a gateway for a multitude of derivatization reactions, including condensation, oxidation, and reduction.

Condensation reactions represent a primary pathway for the advanced derivatization of the C2-aldehyde. Reaction with primary amines leads to the formation of Schiff bases (imines), a widely used transformation for quinoline-2-carbaldehydes to generate novel complexes and biologically active molecules. ckthakurcollege.net Similarly, condensation with hydrazines or substituted hydrazines yields corresponding hydrazone derivatives. nih.govmdpi.com The aldehyde can also participate in Claisen-Schmidt or Knoevenagel-type condensations with active methylene compounds, leading to the formation of α,β-unsaturated systems, such as 2-styryl-8-nitroquinoline derivatives. acs.org

Detailed research findings on analogous systems have elucidated these reactivity patterns, which can be extrapolated to this compound. The following tables summarize the predicted reactivity and potential derivatizations based on established quinoline chemistry.

Table 1: Predicted Chemical Reactivity of this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Derivative Class |

|---|---|---|---|

| C7-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), Anilines, Alkoxides (R-O⁻), Thiolates (R-S⁻) | 7-Amino/Anilino/Alkoxy/Thio-8-nitroquinoline-2-carbaldehydes |

| C2-Carbaldehyde | Condensation (Schiff Base Formation) | Primary Amines (R-NH₂) | N-((7-Fluoro-8-nitroquinolin-2-yl)methylene)amines |

| C2-Carbaldehyde | Condensation (Hydrazone Formation) | Hydrazine (H₂NNH₂), Substituted Hydrazines | This compound Hydrazones |

| C2-Carbaldehyde | Condensation (Knoevenagel/Claisen-Schmidt) | Active Methylene Compounds (e.g., CH₂(CN)₂, CH₃NO₂), Methyl Ketones | 2-Styryl and related α,β-unsaturated derivatives |

| C2-Carbaldehyde | Oxidation | KMnO₄, CrO₃ | 7-Fluoro-8-nitroquinoline-2-carboxylic acid |

| C2-Carbaldehyde | Reduction | NaBH₄, LiAlH₄ | (7-Fluoro-8-nitroquinolin-2-yl)methanol |

| C8-Nitro | Reduction | Sn/HCl, H₂/Pd-C | 8-Amino-7-fluoroquinoline-2-carbaldehyde |

Table 2: Examples of Advanced Derivatives from Functionalized Quinolines Based on Established Reactivity

| Starting Moiety Type | Reaction Type | Reactant | Resulting Derivative Structure Example | Reference Principle |

|---|---|---|---|---|

| 7-Halo-8-nitroquinoline | SNAr | 3-Chloroaniline | 7-(3-Chloroanilino)-8-nitroquinoline derivative | researchgate.net |

| Quinoline-2-carbaldehyde | Schiff Base Condensation | 2-Aminophenol | Phenolic Schiff base of quinoline-2-carbaldehyde | ckthakurcollege.net |

| 2-Methyl-8-nitroquinoline | Claisen-Schmidt Condensation | Substituted Benzaldehyde | 2-Styryl-8-nitroquinoline | acs.org |

| Quinoline-2-carbaldehyde | Hydrazone Formation | Hydrazine | Quinoline-2-carbaldehyde hydrazone | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-Fluoro-8-nitroquinoline-2-carboxylic acid |

| (7-Fluoro-8-nitroquinolin-2-yl)methanol |

| 2-styryl-8-nitroquinoline |

| 3-Chloroaniline |

| 2-Aminophenol |

Spectroscopic and Structural Characterization of 7 Fluoro 8 Nitroquinoline 2 Carbaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed information about the connectivity and spatial arrangement of atoms within a molecule. For the structural determination of 7-Fluoro-8-nitroquinoline-2-carbaldehyde and its analogs, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the quinoline (B57606) ring system.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns (doublets, doublets of doublets) in the range of δ 7.5-9.0 ppm. The exact chemical shifts and coupling constants are influenced by the electronic effects of the fluorine and nitro substituents.

For comparison, the ¹H NMR data for several analogous quinoline-carbaldehydes are presented below. For instance, in 8-hydroxyquinoline-7-carbaldehyde, the aldehydic proton appears at 10.41 ppm mdpi.com. The aromatic protons show signals at 7.24 (d), 7.57 (dd), 7.99 (d), 8.78 (dd), and 9.07 (dd) ppm mdpi.com. In 7-methyl-8-nitroquinoline, the aromatic protons are observed at 8.85 (d), 8.07 (d), 7.88 (s), 7.68 (d), and 7.35 (m) ppm brieflands.com. The presence of intramolecular hydrogen bonding can also influence the chemical shifts, causing a deshielding effect and a downfield shift of the signals mdpi.com.

¹³C NMR spectroscopy is crucial for determining the carbon framework of a molecule. The spectrum of this compound is expected to display signals for the carbonyl carbon of the aldehyde group, the carbons of the quinoline ring, and any other carbon atoms present.

The aldehydic carbonyl carbon should resonate in the highly deshielded region of the spectrum, typically between δ 190-200 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant, while carbons in proximity to the fluorine will exhibit smaller two- and three-bond couplings. The nitro group also exerts a strong deshielding effect on the carbon to which it is attached.

As an example, the ¹³C NMR spectrum of 6-(dimethylamino)quinoline-5-carbaldehyde shows the carbonyl carbon at δ 190.0 ppm and aromatic carbons in the range of δ 113.4-157.5 ppm mdpi.com. Theoretical and experimental studies on various quinoline derivatives have shown a good correlation between calculated and observed chemical shifts, which can aid in the assignment of signals. tsijournals.comtsijournals.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1710 cm⁻¹. The nitro group (NO₂) will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The C-F stretching vibration is expected to appear in the region of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region.

In the analog 8-hydroxyquinoline-7-carbaldehyde, the carbonyl stretching vibration is observed at 1667 cm⁻¹ mdpi.com. For quinoline-7-carboxaldehyde, detailed experimental and theoretical studies of its IR and Raman spectra have been conducted, providing a basis for the assignment of vibrational modes nih.gov.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. Quinolines often exhibit characteristic fragmentation pathways, including the loss of small molecules like CO from the aldehyde group, or NO₂ from the nitro group. Time-of-flight (TOF) MS has been effectively used for the identification and structural elucidation of quinoline alkaloids, with mass errors typically below 5 mDa nih.gov.

In the case of 8-hydroxyquinoline-7-carbaldehyde, the molecular ion is observed at m/z 173, and a significant fragment is seen at m/z 146, corresponding to the loss of a CO group mdpi.com. The analysis of various quinolinecarbaldehydes has shown a preferential fragmentation with the initial loss of the carbonyl group mdpi.com.

Electronic Absorption Spectroscopy (UV-Vis) and Molar Absorptivity Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to be complex due to the extended π-system of the quinoline ring and the presence of chromophoric groups like the aldehyde and nitro groups.

The spectrum will likely show multiple absorption bands corresponding to π→π* and n→π* transitions. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the quinoline ring and the solvent used for the measurement. Studies on nitroquinoline and aminoquinoline derivatives have shown that the insertion of these groups significantly affects the UV-Vis absorption spectra researchgate.net. For instance, the UV-Vis spectrum of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde in methanol (B129727) shows absorption maxima at 429, 350, 286, 267, 248, and 207 nm, with corresponding log ε values mdpi.com. The solvatochromic effects and photophysical properties of various quinoline derivatives have been investigated, highlighting their potential in optoelectronic applications researchgate.net.

Compound Index

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. This powerful analytical technique involves directing a focused beam of X-rays onto a high-quality single crystal of the compound. The electrons within the crystal's atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a detailed electron density map of the molecule and, from that, determine the exact spatial arrangement of each atom, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While specific crystallographic data for this compound is not extensively available in public literature, the analysis of its analogs, such as various nitroquinoline derivatives, provides a clear framework for the type of data obtained from such experiments. For instance, studies on related nitroquinoline compounds have revealed detailed structural information. nih.gov The molecules of some nitroquinoline derivatives have been found to crystallize in common crystal systems like monoclinic or orthorhombic. nih.gov

The typical data generated from a single-crystal X-ray diffraction analysis is comprehensive and allows for a complete elucidation of the solid-state structure. This information is crucial for understanding the compound's physical properties and its potential interactions in a biological or material science context. An illustrative example of crystallographic data that would be obtained for a quinoline derivative is presented in the interactive table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C10H6N2O3 |

| Formula Weight | 202.17 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.123(4) |

| b (Å) | 15.456(7) |

| c (Å) | 7.345(3) |

| β (°) | 101.34(3) |

| Volume (Å3) | 903.4(7) |

| Z | 4 |

| Calculated Density (Mg/m3) | 1.487 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This method provides a direct verification of the compound's empirical formula. The process typically involves the high-temperature combustion of a precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods, such as thermal conductivity or infrared absorption.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.

The table below illustrates the kind of data one would expect from an elemental analysis of this compound and one of its analogs, 8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde. synblock.com

| Compound Name | Molecular Formula | Calculated %C | Calculated %H | Calculated %N |

|---|---|---|---|---|

| This compound | C10H5FN2O3 | 54.56 | 2.29 | 12.72 |

| 8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde | C11H7FN2O3 | 56.42 | 3.01 | 11.96 |

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems

The quinoline (B57606) ring is a well-established scaffold in medicinal chemistry and drug development due to its presence in numerous natural products and synthetic analogues with a wide range of biological activities. purdue.edunih.gov "7-Fluoro-8-nitroquinoline-2-carbaldehyde" leverages this privileged structure, acting as a sophisticated building block for more intricate systems. Its reactivity is centered around the three key functional groups, which can be manipulated to construct a variety of complex molecules.

"this compound" is an ideal precursor for a wide array of substituted quinoline derivatives. The aldehyde group at the 2-position is a particularly reactive handle for carbon-carbon and carbon-nitrogen bond formation. Analogous to the well-documented chemistry of 2-chloroquinoline-3-carbaldehydes, this aldehyde can participate in various condensation reactions, such as the formation of Schiff bases with primary amines or Knoevenagel condensations with active methylene (B1212753) compounds. nih.govsemanticscholar.org These reactions pave the way for attaching diverse side chains and building blocks to the quinoline core.

Furthermore, this compound is instrumental in the synthesis of fused-ring systems. The aldehyde functionality can be used as an anchor point to build additional rings onto the quinoline framework, leading to the formation of complex polycyclic heteroaromatic systems like pyrimidoquinolines. nih.govnih.gov The presence of the fluoro and nitro groups offers additional reaction sites; for instance, the nitro group can be reduced to an amine, which can then be used in subsequent cyclization reactions to form a new fused ring.

The simultaneous presence of an aldehyde, a fluoro group, and a nitro group makes this compound a prime intermediate for synthesizing polyfunctionalized molecules. researchgate.net Each group offers a distinct mode of reactivity, allowing for a programmed, stepwise synthesis.

Table 1: Functional Group Reactivity and Synthetic Potential

| Functional Group | Position | Potential Reactions | Synthetic Outcome |

| Carbaldehyde | C2 | Condensation, Wittig reaction, Grignard reaction, Oxidation, Reduction | Elongation of carbon chains, formation of new C-N and C-C bonds, introduction of new functional groups (e.g., carboxylic acid, alcohol). |

| Fluoro | C7 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) to create diversely substituted quinolines. |

| Nitro | C8 | Reduction to amine, Nucleophilic displacement (under certain conditions) | Introduction of a versatile amino group for further functionalization (e.g., amide formation, diazotization), or modulation of electronic properties. |

This multi-faceted reactivity allows chemists to build molecules with a high degree of complexity and functionality from a single, well-defined starting material.

Development of Novel Organic Scaffolds with Tunable Electronic Properties

The electronic properties of the quinoline ring in "this compound" are significantly influenced by its substituents. The nitro group at the C8 position is a powerful electron-withdrawing group, while the fluorine atom at C7 is strongly electronegative. Together, they substantially modify the electron density distribution across the aromatic system.

This inherent electronic character can be systematically tuned. For example:

Reduction of the nitro group to an electron-donating amino group would dramatically alter the electronic nature of the scaffold, affecting its photophysical properties and reactivity.

Nucleophilic aromatic substitution of the fluorine atom with different nucleophiles allows for the introduction of a variety of functional groups, each imparting a unique electronic effect.

This ability to fine-tune the electronic landscape is crucial for developing novel organic scaffolds for applications in organic electronics, where properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical.

Potential in the Creation of Advanced Materials (e.g., Dyes, Pigments, Functional Polymers)

The highly conjugated system of the quinoline core, augmented by the strong electron-withdrawing nitro group, forms a chromophore that can absorb light in the visible spectrum, a key characteristic of dyes and pigments. The reactivity of the aldehyde group provides a convenient method for chemically incorporating this chromophoric scaffold into larger systems, such as polymers. mdpi.com By reacting the aldehyde with appropriate monomers or polymer backbones, functional polymers with specific optical or electronic properties can be created. These materials could find use in applications ranging from specialty coatings to components for organic light-emitting diodes (OLEDs).

Application in Chemical Sensor Design

The principles of chemical sensor design often rely on molecules that can selectively interact with an analyte, producing a measurable signal, such as a change in color or fluorescence. researchgate.net "this compound" is a promising candidate for developing such sensors. The aldehyde group can be engineered to react selectively with specific analytes (e.g., hydrazines, certain amino acids), and this binding event can trigger a change in the electronic structure of the quinoline fluorophore. The fluoro and nitro groups serve to modulate the baseline photophysical properties of the sensor molecule, allowing for the fine-tuning of its emission and excitation wavelengths.

Exploration in Coordination Chemistry as a Ligand (e.g., Quinoline-2-carbaldehyde derivatives)

Quinoline and its derivatives are well-known ligands in coordination chemistry, readily forming stable complexes with a variety of metal ions through the nitrogen atom of the heterocyclic ring. mdpi.comresearchgate.net Derivatives featuring nitro and halogen groups have been successfully used to create metal complexes with interesting properties, including biological activity. mdpi.com

"this compound" can function as a ligand in a similar manner. The primary coordination site is the quinoline nitrogen. Additionally, the oxygen atom of the carbaldehyde group at the C2 position can also participate in coordination, potentially allowing the molecule to act as a bidentate chelating ligand. The formation of such metal complexes can lead to new materials with unique magnetic, optical, or catalytic properties.

Table 2: Examples of Substituted Quinolines as Ligands in Coordination Chemistry

| Quinoline Ligand Derivative | Metal Ion(s) | Reference |

| 5-chloro-7-bromo-8-hydroxyquinoline | Copper(II) | mdpi.com |

| 5-chloro-7-nitro-8-hydroxyquinoline | Copper(II) | mdpi.com |

| 5-nitroquinoline (B147367) | Silver(I) | researchgate.net |

| 8-aminoquinoline (B160924) | Chromium(III) | researchgate.net |

The exploration of "this compound" as a ligand opens avenues for the design of novel coordination compounds and metal-organic frameworks.

Future Research Directions and Unaddressed Challenges

Development of Stereoselective and Enantioselective Synthetic Routes

The synthesis of quinoline (B57606) derivatives with specific stereochemistry is a burgeoning area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. For 7-Fluoro-8-nitroquinoline-2-carbaldehyde, future efforts could focus on developing synthetic routes that introduce chirality in a controlled manner.

One promising approach involves the asymmetric dearomatization of the quinoline core. For instance, a 1,2-reductive dearomatization followed by a copper(I) hydride-catalyzed asymmetric hydroamination could yield chiral 4-amino-1,2,3,4-tetrahydroquinoline derivatives. nih.gov The development of such methods would provide access to a diverse range of 4-amino-1,2,3,4-tetrahydroquinolines with high levels of enantioselectivity. nih.gov

Another avenue of exploration is the use of chiral derivatizing reagents. By introducing a chiral auxiliary, such as L-proline, into the quinoline synthesis, it is possible to create diastereomers that can be separated using techniques like RP-HPLC. researchgate.net This indirect approach to enantioseparation could be adapted for derivatives of this compound.

The table below illustrates a hypothetical comparison of potential stereoselective methods.

| Method | Chiral Catalyst/Auxiliary | Potential Enantiomeric Excess (ee) | Key Challenges |

| Asymmetric Hydroamination | Copper(I) Hydride with Chiral Ligand | >95% | Substrate scope and catalyst stability |

| Chiral Derivatizing Agent | L-proline | Diastereomeric separation | Stoichiometric use of chiral agent |

| Organocatalytic Reduction | Chiral Phosphoric Acid | 80-90% | Control of regioselectivity |

Exploration of Catalytic Transformations of the Compound

The functional groups present in this compound offer multiple sites for catalytic transformations, enabling the synthesis of a wide array of derivatives. Future research should focus on the selective manipulation of these groups.

The nitro group is a particularly versatile handle. Its reduction to an amino group is a critical transformation. While traditional methods exist, catalytic transfer hydrogenation using catalysts like palladium on carbon offers a milder and more selective alternative. Furthermore, the development of chemoselective reduction methods that leave the aldehyde group intact would be highly valuable. Enzymes, known as nitroreductases, could also be explored for this transformation, offering high selectivity under mild conditions. nih.gov

The aldehyde group can be a substrate for numerous catalytic reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to various heterocyclic systems through condensation reactions. Transition metal-catalyzed C-H activation is another powerful tool for the functionalization of the quinoline core, allowing for the introduction of new substituents at various positions. nih.govnih.gov Copper(II)-catalyzed C-H hydroxylation, cyanation, and halogenation have been reported for other quinoline derivatives and could be applied here. acs.org

Application of Flow Chemistry and Microreactor Techniques in Synthesis

Traditional batch synthesis of complex molecules like this compound often faces challenges related to safety, scalability, and reproducibility. Flow chemistry, utilizing microreactors, offers significant advantages in addressing these issues. ucd.ienumberanalytics.comnumberanalytics.com

The nitration step in the synthesis of the parent compound is highly exothermic and can be hazardous on a large scale. Performing this reaction in a microreactor provides superior heat and mass transfer, minimizing the risk of thermal runaway and improving control over the reaction conditions. google.comresearchgate.netvapourtec.com This can lead to higher yields and selectivity for the desired product.

Furthermore, multi-step syntheses involving this compound can be streamlined in a continuous flow setup. For example, a photochemical cyclization to form the quinoline ring could be followed by a "telescoped" hydrogenation in a continuous flow system to produce tetrahydroquinoline derivatives. ucd.ievapourtec.com This approach reduces manual handling, minimizes waste, and allows for the safe use of hazardous reagents. acs.orgresearchgate.net

The following table outlines the potential benefits of flow chemistry for the synthesis of this compound.

| Parameter | Batch Synthesis | Flow Chemistry/Microreactor |

| Safety | Risk of thermal runaway in nitration | Enhanced temperature control, smaller reaction volumes |

| Scalability | Difficult and hazardous | Achieved by running the system for longer durations |

| Reproducibility | Can be variable | High due to precise control of parameters |

| Reaction Time | Often long | Significantly reduced |

| Yield and Purity | May be lower due to side reactions | Often higher due to better control |

Advanced in-situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for process optimization. Advanced in-situ spectroscopic techniques can provide real-time data on reaction progress. mt.com

For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the formation of the quinoline ring from aniline (B41778) and propanol (B110389) over a zeolite catalyst, providing insights into the reaction mechanism. rsc.org Similarly, the nitration process can be monitored in real-time to ensure complete conversion and avoid the formation of polynitrated byproducts. nih.govmdpi.com This real-time analysis is a key component of Process Analytical Technology (PAT), which aims to improve the quality and efficiency of chemical manufacturing. mt.com

Other techniques such as Raman and UV/Vis spectroscopy can also be employed to track the concentrations of reactants, intermediates, and products throughout the course of a reaction. mt.comnih.gov This data can be used to build kinetic models and optimize reaction conditions for improved yield and purity.

Computational Design of Novel Analogs with Predicted Properties

Computational, or in silico, methods are becoming indispensable tools in modern drug discovery and materials science. mdpi.com These techniques can be used to design novel analogs of this compound with predicted biological activities and physicochemical properties. mdpi.comresearchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to correlate the structural features of a series of quinoline derivatives with their biological activity. mdpi.com This information can then be used to design new compounds with enhanced potency. Molecular docking studies can predict the binding affinity of designed molecules to specific biological targets, such as enzymes or receptors. nih.govnih.gov

Furthermore, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify promising drug candidates at an early stage of development. ijprajournal.comijpsjournal.com This computational pre-screening can significantly reduce the time and cost associated with the synthesis and experimental testing of new molecules. mdpi.comnih.gov

Q & A

Q. What synthetic methodologies are employed for preparing 7-Fluoro-8-nitroquinoline-2-carbaldehyde?

The synthesis typically involves sequential functionalization of the quinoline backbone. Starting with 7-fluoroquinoline, regioselective nitration at the 8-position is achieved using a nitric acid/sulfuric acid mixture at 0–5°C. Subsequent formylation at the 2-position employs the Vilsmeier-Haack reaction (DMF/POCl₃ at reflux). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization may require stoichiometric adjustments and controlled quenching .

Q. What analytical techniques confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., aldehyde proton at δ ~10 ppm, nitro group deshielding adjacent carbons).

- FT-IR : Identifies aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- HRMS : Validates molecular ion ([M+H]⁺) and isotopic patterns consistent with fluorine and nitro groups.

- X-ray crystallography : Resolves regiochemistry unambiguously if single crystals are obtained .

Q. What biological mechanisms are proposed for nitroquinoline derivatives?

Nitroquinolines often act via nitroreduction to reactive intermediates (e.g., nitroso or hydroxylamine species) that alkylate DNA or inhibit enzymes like topoisomerases. The fluorine atom enhances lipophilicity, improving membrane permeability. Analogous compounds disrupt bacterial DNA gyrase, suggesting similar mechanisms for the carbaldehyde derivative .

Q. What purification methods isolate this compound?

Column chromatography (silica gel, hexane/ethyl acetate) effectively separates the product. Recrystallization from ethanol/water (1:3 v/v) yields high-purity crystals. TLC monitoring (Rf ~0.4 in 7:3 hexane:EtOAc) ensures reaction completion .

Q. What chemical reactions are feasible for this compound?

The aldehyde undergoes:

- Schiff base formation with amines (e.g., hydrazines for hydrazone derivatives).

- Nucleophilic addition (e.g., Grignard reagents). The nitro group can be reduced to an amine (H₂/Pd-C or Na₂S₂O₄), enabling further functionalization .

Advanced Research Questions

Q. How can regioselectivity during nitration be controlled?

The fluorine atom at position 7 directs nitration to the meta (8-) position via electron-withdrawing effects. Computational modeling (DFT) predicts electron density minima at the 8-position, guiding experimental optimization. Mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) minimize competing reactions. Protecting groups (e.g., acetylation) may further enhance selectivity .

Q. How are conflicting spectroscopic data resolved during structural elucidation?

Ambiguities in NOE correlations or splitting patterns are addressed using:

- 2D NMR : HSQC/HMBC correlations map heteronuclear couplings, while NOESY identifies spatial proximities.

- Solvent variation : DMSO-d₆ vs. CDCl₃ alters proton exchange rates, clarifying splitting patterns.

- DFT-simulated spectra : Compare experimental and calculated chemical shifts to validate assignments .

Q. What strategies optimize formylation yield in synthesis?

Yield optimization involves:

- Stoichiometric excess of DMF (1.5–2.0 equiv) and slow POCl₃ addition to minimize side reactions.

- Catalytic Lewis acids (e.g., ZnCl₂, 5 mol%) stabilize reactive intermediates.

- Reaction monitoring : In-situ IR tracks aldehyde formation (C=O stretch emergence) .

Q. How do electronic effects of substituents influence reactivity?

The nitro group (σₘ = 1.49) and fluorine (σₚ = 0.06) create an electron-deficient ring. DFT calculations reveal reduced electron density at positions 3 and 6, directing electrophiles to the 5-position. This electronic profile enhances electrophilic substitution at activated sites and stabilizes intermediates in nucleophilic additions .

Q. What computational approaches predict biological activity?

- Molecular docking : Screens binding affinity against targets like DNA gyrase (PDB: 1KZN).

- QSAR models : Correlate Hammett σ values of substituents with antimicrobial IC₅₀.

- MD simulations : Assess ligand-protein complex stability over 100 ns trajectories to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.